N5-(1-iminoethyl)-L-ornithine dihydrochloride, commonly known as L-NIO dihydrochloride, is a selective inhibitor of endothelial nitric oxide synthase (eNOS). [, , , , ] Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO) from L-arginine. [, , ] NO plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. [, , ] L-NIO dihydrochloride selectively targets the eNOS isoform, which is primarily found in endothelial cells lining blood vessels. [, , ] This selectivity makes L-NIO dihydrochloride a valuable tool in scientific research for investigating the specific roles of eNOS and NO in various biological systems.
L-Nio dihydrochloride is classified as a nitric oxide synthase inhibitor, specifically targeting the three isoforms: neuronal nitric oxide synthase (nNOS), endothelial nitric oxide synthase (eNOS), and inducible nitric oxide synthase (iNOS). It is primarily used in research settings to study the role of nitric oxide in various biological processes. The compound has a molecular weight of 246.13 g/mol and its chemical formula is C₇H₁₅N₃O₂·2HCl. The compound is available from several suppliers including Tocris Bioscience, MedChemExpress, and Sigma-Aldrich .
L-Nio dihydrochloride can be synthesized through a multi-step process involving the reaction of L-ornithine with an appropriate iminoethylating agent. The general method involves:
The synthesis parameters such as temperature, time, and concentration of reactants can significantly affect yield and purity .
The molecular structure of L-Nio dihydrochloride features a central carbon skeleton derived from L-ornithine with an iminoethyl group attached at the nitrogen atom. The structure can be represented by the following details:
The compound exists as a white solid that is soluble in water and methanol. Its stereochemistry plays a role in its biological activity, particularly in its interaction with nitric oxide synthase .
L-Nio dihydrochloride primarily functions through inhibition of nitric oxide synthase enzymes. The chemical reactions involving this compound include:
The mechanism of action of L-Nio dihydrochloride involves:
Key physical and chemical properties of L-Nio dihydrochloride include:
These properties are crucial for its application in laboratory settings where precise concentrations are required for effective experimentation .
L-Nio dihydrochloride has several significant applications in scientific research:
L-Nio dihydrochloride possesses a well-defined chemical structure derived from L-ornithine. The compound features an ethylimino group (-N=C(CH₃)-NH₂) substituted at the terminal nitrogen of the ornithine side chain, which is critical for its inhibitory activity. This modification enables tight binding to the arginine-binding pocket of NOS isoforms. The dihydrochloride salt form enhances aqueous solubility, facilitating in vitro and in vivo applications [1] [3] [5].
Molecular Formula: C₇H₁₇Cl₂N₃O₂Molecular Weight: 246.13 grams per moleCAS Registry Number: 159190-44-0 (dihydrochloride); 36889-13-1 (base compound)IUPAC Name: (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochlorideSMILES Notation: CC(=NCCCC(C(=O)O)N)N.Cl.Cl [1] [5] [7]
The stereospecific (S)-configuration at the α-carbon is essential for biological activity, as it mimics the natural substrate L-arginine. Crystallographic analyses confirm that the ethylimino group forms hydrogen bonds with conserved residues (e.g., Glu592 in human endothelial nitric oxide synthase) within the oxygenase domain of NOS, while the carboxylate group interacts with heme propionate groups. This binding disrupts the catalytic conversion of L-arginine to NO and L-citrulline [3] [7].
Table 1: Fundamental Chemical Identifiers of L-Nio Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₇H₁₇Cl₂N₃O₂ |
Molecular Weight | 246.13 g/mol |
CAS Number (dihydrochloride) | 159190-44-0 |
CAS Number (base compound) | 36889-13-1 |
IUPAC Name | (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochloride |
Chiral Rotation | [α]₂₀D = +8.9° (c = 1 in H₂O) |
Key Structural Motif | (S)-2-amino group; Ethylimino side chain |
L-Nio emerged during the 1990s amid intensified efforts to elucidate nitric oxide’s (NO) multifaceted roles in biology. Early NOS inhibitors like L-NMMA (Nᴳ-monomethyl-L-arginine) demonstrated the therapeutic potential of modulating NO pathways but exhibited limitations in potency and reversibility. L-Nio was engineered to overcome these constraints through irreversible inhibition mediated by its electrophilic ethylimino group [2] [3].
Seminal studies by Rees and Moncada validated L-Nio’s mechanism and physiological impact:
L-Nio’s irreversible binding mechanism represented a paradigm shift from earlier competitive inhibitors. Biochemical assays confirmed its NADPH-dependent action, wherein the enzyme reduces the inhibitor, leading to covalent heme modification or protein adduct formation. This property made it invaluable for chronic inhibition studies where sustained enzyme suppression was required [1] [2].
Table 2: Key Historical Milestones in L-Nio Research
Year | Study | Contribution |
---|---|---|
1990 | Rees et al. | First characterization of L-Nio as a potent vascular endothelial nitric oxide synthase inhibitor |
1992 | Mulligan et al. | Demonstrated efficacy in immune complex-mediated inflammation models |
1995 | Focal ischemia studies | Established consistent infarct induction in rat brains (2.0 μmol dose) |
2000s | Cancer angiogenesis research | Mechanistic studies linking endothelial nitric oxide synthase inhibition to tumor suppression |
L-Nio dihydrochloride non-selectively targets all three major nitric oxide synthase isoforms with varying inhibitory constants (Kᵢ). Its irreversible mechanism involves covalent modification of the enzyme’s heme cofactor or active-site residues, distinguishing it from reversible substrate competitors [1] [3] [5].
Endothelial Nitric Oxide Synthase (eNOS/NOS3)
Neuronal Nitric Oxide Synthase (nNOS/NOS1)
Inducible Nitric Oxide Synthase (iNOS/NOS2)
Table 3: Comparative Inhibition of Nitric Oxide Synthase Isoforms by L-Nio
Isoform | Inhibition Constant (Kᵢ) | Primary Biological Functions Targeted | Key Research Applications |
---|---|---|---|
Endothelial nitric oxide synthase (eNOS) | 3.9 μM | Vasodilation, angiogenesis, platelet aggregation | Tumor angiogenesis suppression; Vascular reactivity studies |
Neuronal nitric oxide synthase (nNOS) | 1.7 μM | Neurotransmission, synaptic plasticity, neurodevelopment | Ischemic stroke models; Neural signaling pathways |
Inducible nitric oxide synthase (iNOS) | 3.9 μM | Immune defense, inflammation, cytotoxic responses | Sepsis, chronic inflammation, cancer immunotherapy |
L-Nio’s non-selectivity, while limiting therapeutic applications, remains advantageous for comprehensive interrogation of pan-nitric oxide synthase functions. Recent oncology research exploits this property: dual inhibition of endothelial nitric oxide synthase and inducible nitric oxide synthase with L-Nio disrupts angiogenic gene networks (e.g., Angiopoietin-2, Leptin, TIMP-1) more effectively than isoform-specific agents [4] [6]. Nevertheless, its irreversible action necessitates cautious interpretation of chronic exposure studies, given potential compensatory nitric oxide synthase upregulation [1] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: